

Application Note: HPLC Analysis of 5 β -Pregn-11-ene-3,20-dione

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Compound of Interest

Compound Name: 5beta-Pregn-11-ene-3,20-dione

Cat. No.: B086753

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of 5 β -Pregn-11-ene-3,20-dione using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for purity assessment and quantification in bulk drug substances and research samples.

Introduction

5 β -Pregn-11-ene-3,20-dione is a steroid molecule and a derivative of progesterone. Accurate and reliable analytical methods are crucial for its quantification and impurity profiling during drug development and manufacturing. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of 5 β -Pregn-11-ene-3,20-dione. The method is designed to be specific, accurate, and precise, making it suitable for quality control and research applications. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acetonitrile and water. Detection is performed by UV spectrophotometry.

Experimental Protocol

Instrumentation and Materials

- **HPLC System:** A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

- Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Solvents: HPLC grade acetonitrile and ultrapure water.
- Reference Standard: 5 β -Pregn-11-ene-3,20-dione reference standard of known purity.
- Sample Diluent: Acetonitrile and water (70:30 v/v).

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of 5 β -Pregn-11-ene-3,20-dione.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase A	Ultrapure Water
Mobile Phase B	Acetonitrile
Gradient Program	See Table 1
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 245 nm
Injection Volume	10 μ L
Run Time	20 minutes

Table 1: Gradient Elution Program

Time (minutes)	% Mobile Phase A (Water)	% Mobile Phase B (Acetonitrile)
0.0	50	50
15.0	10	90
18.0	10	90
18.1	50	50
20.0	50	50

Preparation of Solutions

- **Standard Stock Solution (100 µg/mL):** Accurately weigh about 10 mg of 5β-Pregn-11-ene-3,20-dione reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the standard stock solution with the sample diluent to obtain concentrations in the range of 1-50 µg/mL for linearity assessment. A working standard of 10 µg/mL is suitable for routine analysis.
- **Sample Solution (100 µg/mL):** Accurately weigh about 10 mg of the 5β-Pregn-11-ene-3,20-dione sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

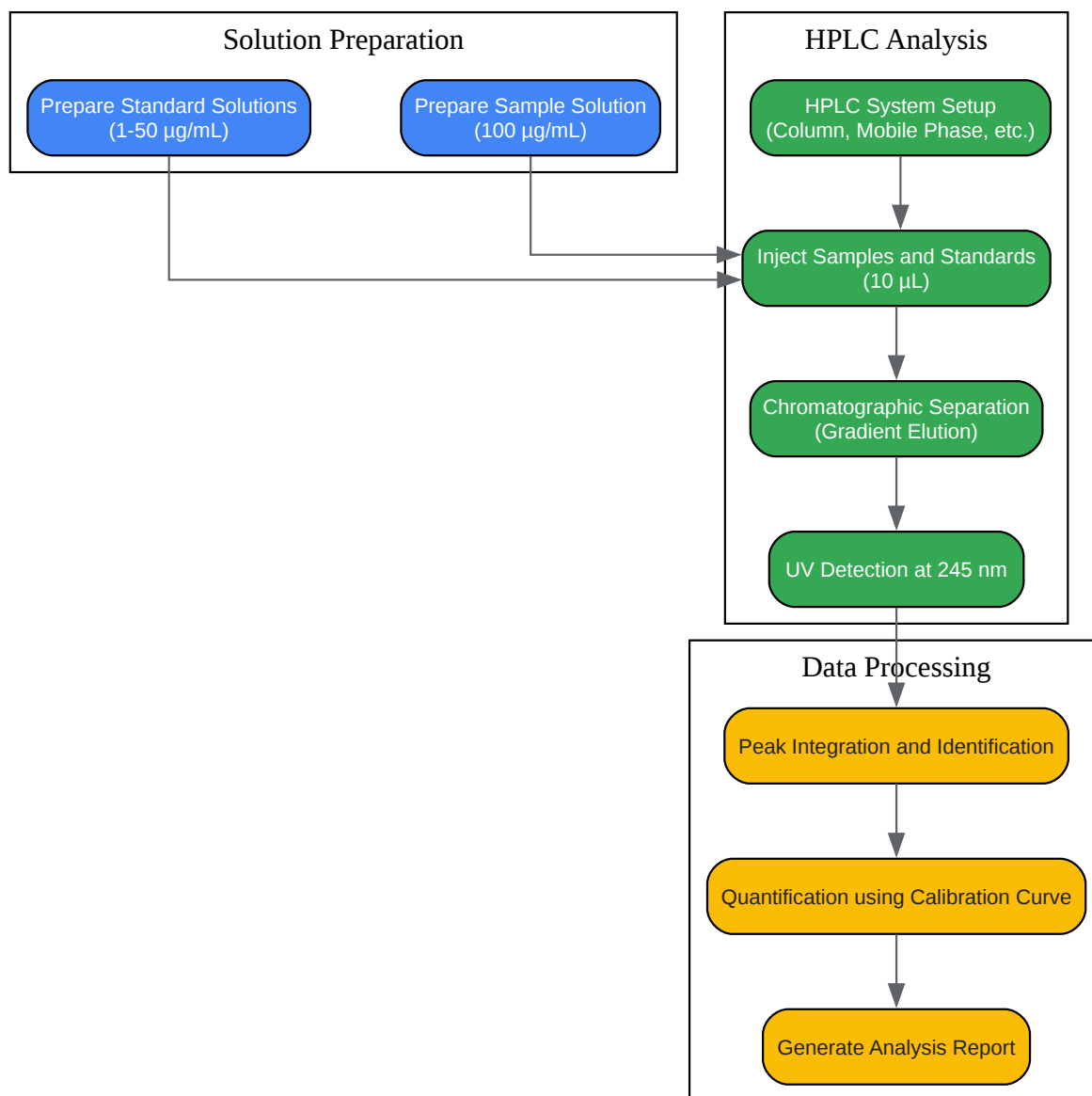
The performance of the HPLC method was evaluated for linearity, precision, and sensitivity. The results are summarized in the table below. (Note: The following data is representative and based on typical performance for similar steroid analyses).

Table 2: Summary of Method Validation Parameters

Parameter	Result
Retention Time (approx.)	12.5 min
Linearity (Concentration Range)	1 - 50 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Precision (%RSD, n=6)	< 2.0%
Accuracy (% Recovery)	98.0 - 102.0%

Visualization of Experimental Workflow

The overall workflow for the HPLC analysis of 5β-Pregn-11-ene-3,20-dione is depicted in the following diagram.



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Caption: HPLC analysis workflow for 5β-Pregn-11-ene-3,20-dione.

This application note provides a comprehensive guide for the HPLC analysis of 5β-Pregn-11-ene-3,20-dione. The described method is robust and suitable for routine quality control and

research purposes. For specific applications, further optimization and validation may be required.

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